Polyoxin B

Descripción general

Descripción

Polyoxin B is an antifungal antibiotic produced by Streptomycetes . It is used as a microbial fungicide to control various pathogenic fungi including Alternaria spp. and Botrytis spp . It belongs to a group of nucleoside antibiotics composed of heterocyclic moieties containing nitrogen .

Synthesis Analysis

Polyoxins, including Polyoxin B, are naturally occurring peptidyl nucleoside antibiotics that inhibit chitin synthase, an enzyme responsible for fungal cell wall biosynthesis . Synthetic efforts have been made to improve their pharmacokinetic properties by creating analogs .

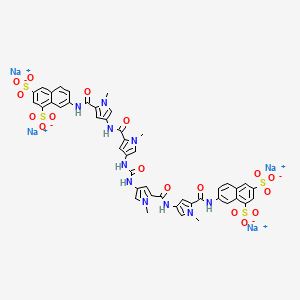

Molecular Structure Analysis

The chemical formula of Polyoxin B is C₁₇H₂₅N₅O₁₃ . It is a chiral molecule . The molecular structure of Polyoxin B includes a β-10-6-linked D-glucosamine (GlcN) disaccharide that is phosphorylated at the 1- and 4′-positions and decorated by a variable number of saturated hydrocarbon chains, generally C10-C14 in length .

Chemical Reactions Analysis

A sensitive and effective method based on a modified QuECHERS method for the determination of Polyoxin B in cucumber and soil using liquid chromatography tandem–mass spectrometry (LC–MS/MS) was developed and validated .

Physical And Chemical Properties Analysis

Polyoxin B is very soluble in water but practically insoluble in common organic solvents such as methanol, ethanol, butanol, acetone, chloroform, benzene, and ether . It is stable in solution over a pH range of 1 to 8 .

Aplicaciones Científicas De Investigación

Application Summary

Polyoxin B is a nucleoside peptide antifungal antibiotic discovered in the culture of Streptomyces cacaoi var. asoensis . It shows high activity against phytopathogenic fungi , making it a practical fungicide used worldwide .

Methods of Application

Polyoxin B is applied to crops to prevent the growth of plant pathogens . The specific application method can vary depending on the crop and the specific pathogen being targeted.

Analytical Chemistry

Application Summary

A method for the determination of Polyoxin B in cucumber and soil using liquid chromatography tandem–mass spectrometry (LC–MS/MS) was developed .

Methods of Application

Samples were extracted using 1% formic acid in ultrapure water and purified via reversed-dispersive solid phase extraction (r-dSPE) using C18 .

Results or Outcomes

Recovery of Polyoxin B ranged from 83.0% to 112.1% with relative standard deviation (RSD) (n = 5) of 3.0–5.2% . The limit of quantification (LOQ) and the limit of detection (LOD) were 0.01 and 0.003 mg/kg for cucumber and soil, respectively .

Cell Wall Synthesis Inhibition

Application Summary

Polyoxin B has a structure similar to chitin’s synthetic intermediate (UDP-N-acetylglucosamine), which is an essential cell wall component of plant pathogenic fungi . When polyoxin B is taken up by the fungi, it mimics a chitin intermediate and leads to the inhibition of chitin synthesis .

Results or Outcomes

The use of Polyoxin B as a cell wall synthesis inhibitor has been effective in preventing the growth of various plant pathogenic fungi .

Antibacterial Agent

Application Summary

Nucleoside antibiotics, such as Polyoxin B, have various possible applications, including as antibacterial agents .

Results or Outcomes

While specific results can vary depending on the bacteria and conditions, nucleoside antibiotics like Polyoxin B have been shown to be effective antibacterial agents .

Insecticidal Agent

Application Summary

Polyoxin B has been found to have an insecticidal effect on certain larvae .

Results or Outcomes

While specific results can vary depending on the insect and conditions, Polyoxin B has been shown to be an effective insecticidal agent .

Anticancer Agent

Application Summary

Nucleoside antibiotics, such as Polyoxin B, have various possible applications, including as anticancer agents .

Results or Outcomes

While specific results can vary depending on the cancer and conditions, nucleoside antibiotics like Polyoxin B have been shown to be effective anticancer agents .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O13/c18-6(8(25)5(24)3-34-16(19)32)13(29)20-7(15(30)31)11-9(26)10(27)14(35-11)22-1-4(2-23)12(28)21-17(22)33/h1,5-11,14,23-27H,2-3,18H2,(H2,19,32)(H,20,29)(H,30,31)(H,21,28,33)/t5-,6-,7-,8+,9-,10+,11+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZNSPMAOIVQRP-YVKGXWRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19396-06-6 | |

| Record name | Polyoxin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19396-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

507.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Polar | |

CAS RN |

19396-06-6 | |

| Record name | Polyoxin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019396066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-amino-5-O-carbamoyl-2-deoxy-L-xylonamido-1,5-dideoxy-1-(3,4-dihydro-5-hydroxymethyl-2,4-dioxo-1(2H)-pyrimidinyl)-β-D-allofuranuronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYOXIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP481S7UOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide](/img/structure/B1678909.png)

![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)